molecular formula C7H15N B1287440 2,2,3-Trimethylpyrrolidine CAS No. 14123-52-5

2,2,3-Trimethylpyrrolidine

Cat. No.: B1287440
CAS No.: 14123-52-5
M. Wt: 113.2 g/mol
InChI Key: JARCPRULXFKTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethylpyrrolidine (TMP) is an organic compound that belongs to the pyrrolidine family of molecules. It is a colorless liquid with a boiling point of 161°C and a melting point of -18°C. TMP has been used in a variety of scientific research applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidine Derivatives : 2,2,3-Trimethylpyrrolidine has been utilized in the synthesis of pyrrolidine derivatives, particularly those with anticholinergic properties. This includes the study of stereochemistry and the distinct properties of cis- and trans-isomers of related compounds (Ohki & Yoshino, 1968).

Chemical Behavior in Different Solvents

  • Inversion Barrier in Solvents : Research on the inversion barrier of alpha-aminoorganolithiums, such as 2-lithio-N-formylpyrrolidine, highlights how solvation and aggregation can influence the mechanism and rate of racemization. This is significant in understanding the behavior of such compounds in different solvents (Haeffner, Brandt, & Gawley, 2002).

Industrial Synthesis Processes

  • Optimizing Synthesis Conditions : Investigations into the synthesis of pyridine derivatives, like 2,3,5-trimethylpyridine from related precursors, have focused on optimizing conditions like temperature, reaction time, and catalyst types. This research aids in refining industrial chemical synthesis processes (Urošević et al., 2022).

Crystal Structure Prediction

  • Crystallization and Enantiomer Separation : Studies on the crystallization of compounds like 2-(4-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy have contributed to understanding the process of separating racemates into pure enantiomers, an important aspect in pharmaceutical production (Gourlay, Kendrick, & Leusen, 2008).

Catalysis and Reaction Selectivity

  • Catalysis in Organic Reactions : Research on platinum-promoted cyclization reactions of amino olefins, including C-methyl substituted pent-4-enylamines, reveals insights into regio- and stereoselectivity in the formation of related pyrrolidines. This is crucial for understanding catalytic processes in organic chemistry (Ambuehl et al., 1978).

Medicinal Chemistry and Drug Design

  • Synthesis of Drug-like Molecules : The CHARMM General Force Field research, focusing on the synthesis of compounds like pyrrolidine and 3-phenoxymethylpyrrolidine, provides a foundation for drug design and understanding drug-target interactions, which is pivotal in medicinal chemistry (Vanommeslaeghe et al., 2009).

Synthesis of Complex Organic Compounds

  • Complex Organic Synthesis : The development of methods for synthesizing complex organic structures like 2-Aryl- and 2-Vinylpyrrolidines through copper-catalyzed coupling has broad implications in organic chemistry and pharmaceutical development (Um & Chemler, 2016).

Safety and Hazards

2,2,3-Trimethylpyrrolidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,2,3-Trimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in catalytic processes and organic synthesis. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, facilitating the formation of desired products. The nature of these interactions often involves the formation of transient complexes, which can enhance the efficiency of biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, this compound can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of specific metabolites within cells, affecting overall metabolic flux . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2,2,3-trimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCPRULXFKTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615189
Record name 2,2,3-Trimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-52-5
Record name 2,2,3-Trimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trimethylpyrrolidine
Reactant of Route 2
2,2,3-Trimethylpyrrolidine
Reactant of Route 3
2,2,3-Trimethylpyrrolidine
Reactant of Route 4
2,2,3-Trimethylpyrrolidine
Reactant of Route 5
2,2,3-Trimethylpyrrolidine
Reactant of Route 6
2,2,3-Trimethylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.